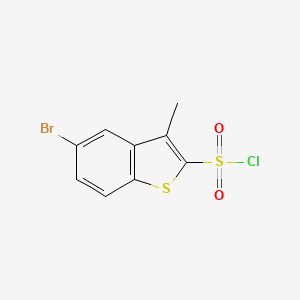

5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride

描述

Synthesis Analysis

The synthesis of related compounds involves the use of bromoethylsulfonium salts, which can react with amino alcohols or amino thiols to form six- and seven-membered heterocyclic compounds, such as morpholines, piperazines, and benzodiazepines . Another approach described involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with dihalo compounds to synthesize five-membered heterocycles containing the sulfonyl group . Additionally, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported, which involves condensation and oxidative cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4H-1,4-benzothiazines, has been confirmed by elemental analysis and spectral studies . The synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines also provides insight into the molecular structure of sulfonamide-substituted heterocycles .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which proceeds through the formation of benzenesulfenic acid and is influenced by the presence of halide ions . The conversion of 4H-1,4-benzothiazines into sulfones using hydrogen peroxide in acetic acid is another example of a chemical reaction involving brominated and sulfonated aromatic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not directly discussed, the properties of related compounds can be inferred. For instance, the reactivity of brominated aromatic compounds can be selectively directed in the presence of benzoyl peroxide, indicating the influence of substituents on the bromination of aromatic rings . The rate of hydrolysis and the stability of chiral centers in the presence of acid and halide ions are also important physical and chemical properties of these compounds .

安全和危害

属性

IUPAC Name |

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXQHKIUGBLJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370816 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

CAS RN |

338797-11-8 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。